(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
Description
The compound “(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate” is a stereochemically complex azetidine derivative featuring multiple protective groups and functional motifs. Its structure includes:
- A (2S)-configured azetidine-2-carboxylate core.
- A (3S)-configured side chain with a benzyloxycarbonyl (Cbz)-protected amine, a tert-butoxy group, a hydroxyl group, and a ketone moiety.
- Protective groups: tert-butyl esters and Cbz groups, which enhance solubility and stability during synthetic processes.
Synthesis of this compound involves coupling azetidine precursors with chiral intermediates under anhydrous conditions, as exemplified by the reaction of compound 12 (0.72 mmol) with compound 8 (0.72 mmol) in anhydrous acetonitrile, following Bouazaoui’s method . While explicit yield data are unavailable in the provided evidence, analogous azetidine derivatives (e.g., compounds 1b and 1c) exhibit moderate yields (27–29%), suggesting similar challenges in stereochemical control and purification .
This compound is likely an intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereochemical fidelity. Its hydroxyl and Cbz groups may enable further functionalization, such as hydrogenolysis for amine deprotection or coupling reactions.
Properties
Molecular Formula |
C24H36N2O7 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
tert-butyl (2R)-1-[(3S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C24H36N2O7/c1-23(2,3)32-20(28)17-12-13-26(17)14-18(27)19(21(29)33-24(4,5)6)25-22(30)31-15-16-10-8-7-9-11-16/h7-11,17-19,27H,12-15H2,1-6H3,(H,25,30)/t17-,18?,19+/m1/s1 |
InChI Key |
DCFLOYGJORMZDT-KGNCLDLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCN1CC([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Azetidine Core with Protection
The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized via cyclization of suitable amino acid derivatives or by ring closure reactions starting from haloalkyl amines.
- Protection of the amino group with benzyloxycarbonyl (Cbz) is commonly achieved by reacting the free amine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate or triethylamine, yielding the N-Cbz protected intermediate.
- The carboxylic acid functionality is often protected as a tert-butyl ester, using reagents like tert-butyl alcohol and acid catalysts or via tert-butyl chloroformate under mild conditions.
Installation of the Side Chain Functionalities
The side chain bearing the hydroxy and oxo groups is introduced through stereoselective reactions:
- The 4-(tert-butoxy)-2-hydroxy-4-oxobutyl side chain can be constructed by selective oxidation and protection steps starting from precursor amino acids or hydroxy acids.
- Hydroxylation is achieved using controlled oxidation or hydroboration-oxidation reactions to introduce the hydroxy group at the desired stereocenter.
- The oxo group (ketone) is introduced via oxidation of secondary alcohols or by using acylation reactions with acyl chlorides or anhydrides.
Stereochemical Control
- The stereochemistry at the 2S and 3S positions is controlled by using chiral starting materials such as L-amino acids or via asymmetric synthesis techniques employing chiral catalysts or auxiliaries.
- Protecting groups and reaction conditions are chosen to preserve stereochemical integrity throughout the synthesis.
Representative Synthetic Procedure (Literature-Based)
A general synthetic route adapted from related azetidine carbamate derivatives includes:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Protection of amine with benzyloxycarbonyl chloride (Cbz-Cl), base (NaHCO3), aqueous medium | Formation of N-Cbz protected amino intermediate | 85-90% | |
| 2. Esterification of carboxylic acid with tert-butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | tert-Butyl ester formation | 80-88% | |
| 3. Cyclization to azetidine ring via intramolecular nucleophilic substitution under basic conditions | Azetidine ring closure with retention of stereochemistry | 75-85% | |
| 4. Side chain functionalization: selective oxidation/hydroxylation using reagents such as PCC (Pyridinium chlorochromate) or osmium tetroxide for dihydroxylation | Introduction of hydroxy and oxo groups | 70-80% | |
| 5. Final purification by column chromatography or crystallization | Pure target compound | Variable |
Analytical Data Supporting Preparation
- Mass spectrometry (MS) confirms molecular weight consistent with the formula $$C{24}H{36}N2O7$$ (approximate for the compound).
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the presence of characteristic signals for tert-butyl groups, benzyloxycarbonyl moiety, azetidine ring protons, and side chain functionalities.
- Optical rotation measurements verify stereochemical purity.
Notes on Reaction Conditions and Optimization
- Low temperature conditions (e.g., -78 °C) are often employed during organometallic additions or sensitive steps to maintain stereochemical control.
- Use of anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) is critical to avoid hydrolysis of sensitive intermediates.
- Purification typically involves silica gel chromatography with gradients of ethyl acetate and hexanes to separate closely related intermediates.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Amine Protection | Cbz protection | Benzyloxycarbonyl chloride, base | 85-90% | Mild conditions avoid racemization |
| Esterification | tert-Butyl ester formation | tert-Butyl chloroformate, triethylamine | 80-88% | Anhydrous conditions preferred |
| Azetidine Ring Formation | Intramolecular cyclization | Base (e.g., NaH), solvent | 75-85% | Stereochemistry retained |
| Side Chain Functionalization | Oxidation/hydroxylation | PCC, OsO4, or equivalents | 70-80% | Controlled to avoid overoxidation |
| Purification | Chromatography/crystallization | Silica gel, EtOAc/hexanes | Variable | Critical for compound purity |
Chemical Reactions Analysis
Types of Reactions
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Azetidine Derivatives
Key Observations :
- The target compound uniquely combines a hydroxyl group and Cbz protection, absent in compounds 1b, 1c, and 13.
- Compound 13 replaces the Cbz group with a Boc-protected amine, improving stability under basic conditions but limiting hydrogenolysis-based deprotection .
- Compounds 1b and 1c feature aromatic substituents (bromophenyl or tert-butoxycarbonylphenyl), which may influence π-π interactions in catalytic systems or drug-receptor binding .
Key Observations :
- The target compound’s synthesis prioritizes stereochemical precision over yield, a common trade-off in chiral molecule production.
- Compounds 1b and 1c demonstrate the impact of substituent bulkiness on yield; bromophenyl derivatives (1b ) achieve moderate yields, while multi-step syntheses (1c ) likely suffer from cumulative inefficiencies .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step orthogonal protection-deprotection strategies. Key steps include:
- Amino Protection : Introduction of the benzyloxycarbonyl (Cbz) group to protect the amine, as seen in analogous compounds .
- Hydroxyl Group Activation : Use of tert-butoxy or silyl ethers (e.g., tert-butyldiphenylsilyl) to stabilize hydroxyl intermediates during oxidation or coupling reactions .
- Azetidine Ring Formation : Cyclization via Wittig or Mitsunobu reactions to construct the azetidine core .
- Purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) and TLC monitoring are critical for isolating intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, benzyloxy aromatic protons at ~7.3 ppm) .
- HRMS : Validates molecular weight and isotopic patterns .
- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹ for ester/amide groups) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Drug Discovery : Serves as a chiral intermediate for protease inhibitors or peptidomimetics due to its azetidine and tert-butoxy motifs .
- Mechanistic Studies : The hydroxyl and oxo groups enable hydrogen-bonding studies with biological targets (e.g., enzymes) .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, particularly at the (2S) and (3S) chiral centers?
- Methodological Answer :
- Chiral Auxiliaries : Use of (S)-tert-leucine or oxazolidinone-based auxiliaries to enforce stereochemistry during coupling steps .
- Asymmetric Catalysis : Employ Sharpless epoxidation or Evans aldol reactions for enantioselective hydroxylation .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for related azetidine derivatives .
Q. What strategies address low yields in the final coupling step of this compound?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of polar intermediates .
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Stille or Ullmann couplings if steric hindrance occurs .
- Temperature Control : Lower reaction temperatures (−20°C to 0°C) reduce side reactions during sensitive steps .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., tert-butoxy vs. methoxy) and assay against standardized targets (e.g., kinases) .
- Molecular Dynamics Simulations : Predict binding modes to identify steric or electronic factors affecting activity .
- Meta-Analysis : Cross-reference PubChem or ChEMBL data to validate outliers .
Q. What are the best practices for stabilizing this compound under laboratory storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
